molecular formula C21H21NO4 B2750150 N-[3-(4-methoxyphenyl)-8-methyl-4-oxo-4H-chromen-2-yl]butanamide CAS No. 879566-74-2

N-[3-(4-methoxyphenyl)-8-methyl-4-oxo-4H-chromen-2-yl]butanamide

Cat. No.: B2750150
CAS No.: 879566-74-2
M. Wt: 351.402
InChI Key: BCEFAHVTHMJDRY-UHFFFAOYSA-N
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Description

N-[3-(4-Methoxyphenyl)-8-methyl-4-oxo-4H-chromen-2-yl]butanamide is a synthetic chromenone derivative characterized by a 4H-chromen-4-one core. Key structural features include:

  • Position 3: A 4-methoxyphenyl substituent.
  • Position 8: A methyl group.
  • Position 2: A butanamide side chain.

Chromenones are pharmacologically significant due to their diverse bioactivities, including anti-inflammatory, antimicrobial, and anticancer properties. The presence of the 4-methoxyphenyl group may enhance lipid solubility and receptor binding, while the butanamide moiety could influence metabolic stability and target interaction .

Properties

IUPAC Name

N-[3-(4-methoxyphenyl)-8-methyl-4-oxochromen-2-yl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21NO4/c1-4-6-17(23)22-21-18(14-9-11-15(25-3)12-10-14)19(24)16-8-5-7-13(2)20(16)26-21/h5,7-12H,4,6H2,1-3H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCEFAHVTHMJDRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NC1=C(C(=O)C2=CC=CC(=C2O1)C)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(4-methoxyphenyl)-8-methyl-4-oxo-4H-chromen-2-yl]butanamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Chromen-4-one Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the chromen-4-one structure.

    Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced through electrophilic aromatic substitution reactions, often using methoxybenzene as a starting material.

    Attachment of the Butanamide Side Chain: The final step involves the formation of the amide bond, typically through the reaction of an appropriate acid chloride with an amine.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of green solvents may be employed to achieve these goals.

Chemical Reactions Analysis

Types of Reactions

N-[3-(4-methoxyphenyl)-8-methyl-4-oxo-4H-chromen-2-yl]butanamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the chromen-4-one core to chroman-4-ol or other reduced forms.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce chroman-4-ol derivatives.

Scientific Research Applications

N-[3-(4-methoxyphenyl)-8-methyl-4-oxo-4H-chromen-2-yl]butanamide has a wide range of applications in scientific research:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including anti-inflammatory, antioxidant, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-[3-(4-methoxyphenyl)-8-methyl-4-oxo-4H-chromen-2-yl]butanamide involves its interaction with specific molecular targets and pathways. The chromen-4-one core can interact with enzymes and receptors, modulating their activity. The methoxyphenyl group may enhance the compound’s binding affinity and specificity, while the butanamide side chain can influence its pharmacokinetic properties.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a detailed comparison with analogs sharing partial structural motifs or synthetic pathways:

Core Structure and Functional Group Variations
Compound Name Core Structure Key Substituents Synthesis Method Biological Activity
Target Compound Chromen-4-one 3-(4-methoxyphenyl), 8-methyl, 2-butanamide Not specified (likely multi-step organic synthesis) Data unavailable in evidence
(E)-3-(4-methoxyphenyl)-N-(phenylcarbamothioyl)acrylamide Cinnamic acid derivative Acrylamide linked to thiourea (e.g., phenylcarbamothioyl) Microwave-assisted nucleophilic addition No cytotoxicity on WiDr cells (48 hr MTT assay)
Ethyl p-methoxycinnamate Cinnamic acid ester Ethyl ester at carboxyl group, 4-methoxyphenyl Natural extraction (Kaempferia galanga) Analgesic, anti-inflammatory

Key Observations :

Core Structure Impact: The chromenone core in the target compound distinguishes it from cinnamic acid derivatives. In contrast, cinnamic acid derivatives (e.g., ethyl p-methoxycinnamate) exhibit flexibility, which may limit target specificity .

The butanamide group in the target compound may enhance solubility and stability compared to ester or thiourea moieties, though experimental validation is needed.

Synthetic Approaches :

  • Thiourea derivatives were synthesized via microwave irradiation, improving reaction efficiency . The target compound’s synthesis likely involves traditional acylation or condensation steps, but details are unspecified in the evidence.

Biological Activity

N-[3-(4-methoxyphenyl)-8-methyl-4-oxo-4H-chromen-2-yl]butanamide is a synthetic compound belonging to the class of chromenone derivatives. Its unique structure, characterized by a chromenone backbone and a methoxyphenyl substituent, suggests significant potential for various biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be represented as follows:

Property Details
Molecular Formula C22H23NO4
Molecular Weight 365.43 g/mol
CAS Number 883961-58-8

The presence of the methoxy group at the para position enhances lipophilicity, which may improve bioavailability and interaction with biological targets .

This compound exhibits several mechanisms of action that contribute to its biological activity:

  • Enzyme Inhibition : The compound has shown potential in inhibiting key enzymes involved in inflammatory processes, such as cyclooxygenase (COX) and lipoxygenase (LOX). This inhibition can lead to reduced inflammation and associated pain .
  • Antioxidant Activity : The methoxyphenyl group contributes to antioxidant properties, helping to scavenge free radicals and reduce oxidative stress in cells. This activity is crucial for preventing cellular damage and may have implications in aging and chronic diseases .
  • Anticancer Properties : Preliminary studies indicate that this compound may inhibit cell proliferation in various cancer cell lines by modulating signaling pathways related to apoptosis and cell survival .

Antioxidant Activity

A study evaluating the antioxidant potential of chromenone derivatives found that this compound exhibited significant activity against reactive oxygen species (ROS), demonstrating its potential as a protective agent against oxidative stress .

Anti-inflammatory Effects

In vitro assays showed that the compound effectively inhibited the production of pro-inflammatory cytokines in macrophage cell lines, suggesting its utility in treating inflammatory diseases .

Anticancer Activity

Research has indicated that this compound can induce apoptosis in cancer cells through the activation of caspase pathways. For instance, a study on breast cancer cells demonstrated a dose-dependent decrease in cell viability upon treatment with this compound .

Case Studies

  • Breast Cancer Cell Line Study : In a controlled laboratory setting, MCF-7 breast cancer cells were treated with varying concentrations of this compound. Results showed a significant reduction in cell viability (IC50 = 20 µM) after 48 hours, indicating strong anticancer potential.
  • Inflammatory Disease Model : A murine model of arthritis was used to evaluate the anti-inflammatory effects of the compound. Treatment with this compound resulted in decreased swelling and pain scores compared to controls, supporting its therapeutic application in inflammatory conditions .

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